![molecular formula C20H14ClNO2 B3017113 (3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid CAS No. 379729-50-7](/img/structure/B3017113.png)

(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

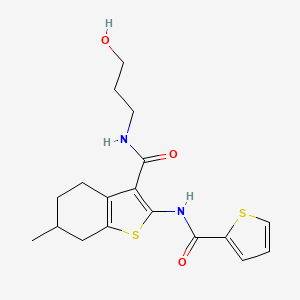

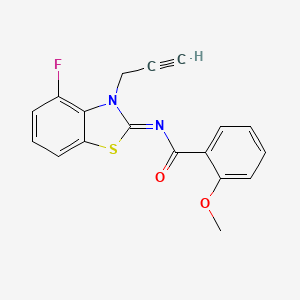

This compound is a derivative of quinoline, which is a class of organic compounds characterized by a double-ring structure composed of a benzene and a pyridine ring . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group.

Synthesis Analysis

The synthesis of quinoline derivatives has seen significant advancements in recent years . Methods such as the Doebner reaction have been used to create quinoline-4-carboxylic acid linked COFs .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, a carboxylic acid group, and a 2-chlorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, carboxylic acids can be reduced to their corresponding aldehyde moieties . They can also participate in amide formation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

Synthesis of Novel Heterocyclic Derivatives : This compound is used in the synthesis of novel heterocyclic derivatives like thieno[3,2-b]quinolines, which show potential antimicrobial properties (Datoussaid et al., 2012).

Antimicrobial Activity : Quinoline derivatives, including variations of the given compound, have been synthesized and evaluated for antimicrobial activity against various microorganisms. Some derivatives have shown significant activity against Gram-positive and Gram-negative bacteria (Kumar & Kumar, 2021).

Applications in Pharmacology

Antimalarial Activity : Chlorothienoquinoline derivatives synthesized from similar compounds have demonstrated in vitro antimalarial activity, particularly against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2006).

Anti-Inflammatory and Antioxidant Activities : Studies have shown that certain quinoline-2-carboxylates exhibit potential antioxidant and anti-inflammatory activities. Specific derivatives have been highlighted for their significant biological effects (Fazal et al., 2015).

Material Science and Chemical Engineering

Synthesis of Fluorescent Dyes : Derivatives of this compound have been synthesized for use as fluorescent dyes in liquid crystal displays, indicating its relevance in material science and engineering (Bojinov & Grabchev, 2003).

Large-Scale Synthesis for Pharmaceutical Applications : The compound has been used in the development of efficient synthesis methods for pharmaceutical compounds, demonstrating its importance in large-scale manufacturing processes (Bänziger et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid involves the condensation of 2-chlorobenzaldehyde with cyclopenta[b]quinoline-9-carboxylic acid in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "2-chlorobenzaldehyde", "cyclopenta[b]quinoline-9-carboxylic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzaldehyde (1.0 equiv) and cyclopenta[b]quinoline-9-carboxylic acid (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid precipitate.", "Step 5: Acidify the filtrate with a suitable acid such as hydrochloric acid to precipitate the desired product.", "Step 6: Collect the solid product by filtration and wash it with a suitable solvent such as water or ethanol.", "Step 7: Dry the product under vacuum to obtain the final product, (3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid." ] } | |

Número CAS |

379729-50-7 |

Fórmula molecular |

C20H14ClNO2 |

Peso molecular |

335.8 g/mol |

Nombre IUPAC |

3-[(2-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |

InChI |

InChI=1S/C20H14ClNO2/c21-16-7-3-1-5-12(16)11-13-9-10-15-18(20(23)24)14-6-2-4-8-17(14)22-19(13)15/h1-8,11H,9-10H2,(H,23,24) |

Clave InChI |

DBLZUTWTBPGNJZ-UHFFFAOYSA-N |

SMILES isomérico |

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=CC=C4Cl)C(=O)O |

SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4Cl)C(=O)O |

SMILES canónico |

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4Cl)C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)